2-Bromo-4,5-difluorophenol

Catalog No.
S672151
CAS No.
166281-37-4
M.F
C6H3BrF2O
M. Wt
208.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,5-difluorophenol

CAS Number

166281-37-4

Product Name

2-Bromo-4,5-difluorophenol

IUPAC Name

2-bromo-4,5-difluorophenol

Molecular Formula

C6H3BrF2O

Molecular Weight

208.99 g/mol

InChI

InChI=1S/C6H3BrF2O/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H

InChI Key

FCYZOOHWUOEAOX-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)Br)O

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)O

2-Bromo-4,5-difluorophenol is an aromatic compound with a phenol group (OH) attached to a benzene ring. The ring also has a bromine (Br) atom at the second position and two fluorine (F) atoms at the fourth and fifth positions [].


Molecular Structure Analysis

The key feature of 2-bromo-4,5-difluorophenol is the combination of functional groups on the benzene ring. The presence of a bromine atom and two fluorine atoms disrupts the electron distribution in the ring, making it more electron-deficient compared to phenol. This can affect the reactivity of the molecule [].

Another notable aspect is the intramolecular hydrogen bonding between the hydroxyl group (OH) and the fluorine atom on the fifth position. This hydrogen bonding can influence the molecule's conformation and potentially its interactions with other molecules [].


Chemical Reactions Analysis

  • Synthesis

    Due to the presence of a bromine atom, the compound is likely synthesized through halogenation reactions. A common method for this type of synthesis involves reacting a precursor like 4,5-difluorophenol with a brominating agent like bromine (Br2) in the presence of a Lewis acid catalyst.

  • Substitution Reactions

    The electron-withdrawing nature of the bromine and fluorine atoms can activate the ring for nucleophilic substitution reactions. Depending on the reaction conditions, the bromine atom might be susceptible to substitution by other nucleophiles.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to its high molecular weight.
  • Melting Point: Expected to be above room temperature due to the presence of the halogen atoms.
  • Boiling Point: Expected to be high due to the presence of the hydroxyl group and the aromatic ring.
  • Solubility: Likely soluble in organic solvents due to the aromatic ring and sparingly soluble in water due to the limited polarity compared to phenol.
  • Stability: The presence of a bromine atom might make the molecule susceptible to light or heat-induced decomposition.

There is no current information available on the specific mechanism of action of 2-bromo-4,5-difluorophenol in biological systems or its interaction with other compounds.

  • Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.
  • The compound might be irritating to the skin and eyes.
  • Due to the presence of bromine, it is recommended to handle the compound with care as it might be susceptible to decomposition and potentially release toxic fumes.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4,5-difluorophenol

Dates

Modify: 2023-08-15

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